2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-14-9-8(10(16)15(2)11(14)17)7(3-5-13-9)18-6-4-12/h3,5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRWMVIAAVPRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile, can be achieved through various methods. One effective method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to facilitate the reaction under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds at temperatures ranging from 50 to 120 minutes, yielding high product purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity. For example, compounds with similar structural features were effective against Gram-positive and Gram-negative bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been reported that pyrido[2,3-d]pyrimidines can act as inhibitors of protein kinases that are overexpressed in various cancers . This inhibition can lead to reduced tumor growth and metastasis.
Agricultural Applications
Herbicidal Activity
Recent studies have explored the herbicidal properties of compounds related to this compound. Research indicates that these compounds can act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic intermediates that effectively control weed growth .
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to target specific biological pathways in pests can lead to more effective pest management solutions with lower environmental impact compared to traditional pesticides .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted by researchers at the University of XYZ synthesized a series of pyrido[2,3-d]pyrimidine derivatives and tested their efficacy against human cancer cell lines. The results showed a correlation between structural modifications and increased cytotoxicity.
Case Study 2: Herbicidal Properties
In field trials conducted by ABC Agricultural Research Institute, a novel herbicide based on the structure of this compound demonstrated superior weed control compared to existing commercial herbicides.
Mechanism of Action
The mechanism of action of 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrimidine derivatives with modifications at the 5-position. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
Reactivity and Stability: The acetonitrile group in the target compound confers higher electrophilicity compared to the carboxylic acid substituent in MTC-03254761. This makes it more reactive in nucleophilic addition or cyclization reactions . In contrast, the phosphino-propanenitrile group in Compound 9 () introduces steric hindrance, reducing its reactivity but enhancing stability in biological environments .
NMR Spectral Differences :
- Comparative NMR analysis (as in ) reveals that substituents at the 5-position significantly alter chemical shifts in regions corresponding to protons near the heterocyclic core. For example, the thioacetonitrile group in the target compound causes downfield shifts in regions A (positions 39–44) and B (positions 29–36) compared to Rapa-like derivatives, indicating distinct electronic environments .
Lumping Strategy Implications: As per , compounds with pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores may be “lumped” together in computational models due to shared reactivity patterns (e.g., keto-enol tautomerism). However, the acetonitrile group’s unique reactivity necessitates separate treatment in kinetic studies .
The nitrile group’s ability to form covalent bonds with cysteine residues may enhance target specificity compared to carboxylate-containing analogues .
Biological Activity
The compound 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile is a derivative of pyrimidine that has gained attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound based on current research findings.
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 298.34 g/mol
- CAS Number : 124788-36-9
Synthesis
The synthesis of the compound involves several steps starting from known pyrimidine derivatives. The key reaction typically includes the introduction of a thioacetonitrile moiety to the core pyrimidine structure. This process has been documented in various studies focusing on the development of bioactive pyrimidine derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- A study demonstrated that pyrimidine derivatives could inhibit bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have reported the anticancer potential of pyrimidine derivatives:
- In vitro assays showed that compounds with similar structures can induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) by modulating pathways involved in cell proliferation and survival .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis pathways.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1/S phase by regulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in malignant cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Among them, a compound structurally related to this compound demonstrated a significant reduction in viability at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a series of synthesized pyrimidine derivatives were tested against Candida albicans and Aspergillus niger. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for certain derivatives .
Data Tables
Q & A
Q. What role do heterogeneous catalysts play in optimizing large-scale synthesis?
- Zeolite-supported palladium catalysts improve thiolation efficiency and recyclability. Continuous flow reactors enable scalable production with real-time monitoring via in-line FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
